Diallyldichlorosilane

Beschreibung

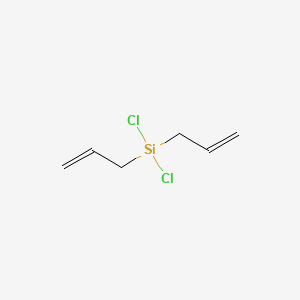

Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHVUWHCBXMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063114 | |

| Record name | Diallyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3651-23-8 | |

| Record name | Dichlorodi-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodi-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodi-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diallyldichlorosilane

Direct Synthesis Approaches

Direct synthesis involves the reaction of elemental silicon with organic halides in the presence of a catalyst. This approach is a cornerstone of industrial organosilane production.

The Müller–Rochow process, also known as the direct process, is the most significant industrial method for manufacturing organosilicon compounds. mdpi.comencyclopedia.pub Developed independently by Eugene G. Rochow and Richard Müller in the 1940s, this process has become the foundation of the silicone industry, accounting for the production of approximately 90% of silicone monomers. mdpi.comencyclopedia.pub The synthesis involves a reaction between elemental silicon and an organic halide, typically in a fluidized bed reactor at high temperatures, using copper as a catalyst. wikipedia.org

For the widely produced methylchlorosilanes, the reaction uses methyl chloride and operates at temperatures around 300°C and pressures of 2–5 bar. wikipedia.orggloballcadataaccess.org The primary product is dimethyldichlorosilane, but a mixture of other silanes like methyltrichlorosilane (B1216827) and trimethylsilyl (B98337) chloride is also formed. wikipedia.orggelest.com The mechanism, though extensively studied, is complex; it is understood that copper forms an intermetallic compound with silicon (e.g., Cu₃Si), which facilitates the reaction with the organic halide. wikipedia.org This direct process is valued for its cost-effectiveness in large-scale production. encyclopedia.pub

The direct synthesis of allylchlorosilanes, including diallyldichlorosilane, presents unique challenges that have limited its large-scale industrial application. gelest.comacs.org A primary issue is the thermal instability of allyl chloride, which can decompose during the reaction. gelest.comacs.org

Key challenges include:

Low Selectivity and Yield : Compared to the synthesis of methyl or phenyl functional silanes, the direct reaction with allyl chloride generally results in lower selectivity and yield. google.com

Side Product Formation : The reaction of allyl chloride with a silicon-copper alloy yields a mixture of products, including allyldichlorosilane, allyltrichlorosilane, and this compound. gelest.comacs.orgsmolecule.com Suppressing unwanted side products is difficult. For instance, adding hydrogen chloride (HCl) to the reactant stream can suppress the decomposition of allyl chloride, but this shifts the major product to allyldichlorosilane, reducing this compound to only a trace amount. gelest.comresearchgate.net

Polymerization : this compound is prone to polymerization at temperatures above 130-150°C. gelest.comacs.orgsmolecule.com This tendency to form high-boiling point polymers creates significant problems during the distillation and purification process and can lead to the deactivation of the silicon contact mass. gelest.comsmolecule.com

A study reacting allyl chloride with a 4:1 Si-Cu alloy at 300°C reported a product mixture containing allyldichlorosilane, allyltrichlorosilane, and this compound in a ratio of approximately 1:0.5:0.3. acs.org

| Compound | Product Ratio |

|---|---|

| Allyldichlorosilane | 1 |

| Allyltrichlorosilane | 0.5 |

| This compound | 0.3 |

The choice of catalysts and promoters is critical in the direct synthesis to control reaction rates and selectivity. While copper is the primary catalyst, various promoters are used to enhance performance. gelest.com In the synthesis of methylchlorosilanes, zinc is a common and effective promoter. gelest.comresearchgate.net

However, for the direct synthesis of allylchlorosilanes, the promotional effects are notably different. Research has shown that cadmium acts as a good promoter for the reaction between allyl chloride and silicon. gelest.comresearchgate.netresearchgate.net Conversely, zinc has been found to be an inhibitor for this specific reaction. gelest.comresearchgate.netresearchgate.net This inhibitory effect of zinc in the context of allylchlorosilane (B1253213) synthesis is a crucial distinction from its role in other direct process reactions.

| Promoter | Effect |

|---|---|

| Cadmium | Promoter |

| Zinc | Inhibitor |

In line with the principles of green chemistry, there is growing interest in developing chlorine-free synthesis routes for organosilicon compounds. mdpi.com The traditional Müller-Rochow process, while efficient, produces corrosive and hazardous byproducts like hydrogen chloride when the resulting chlorosilanes are hydrolyzed to make silicones. mdpi.com

Research is focused on finding new monomers that can serve as alternatives to chlorosilanes. mdpi.comresearchgate.net One of the most promising approaches is the direct synthesis of alkoxysilanes by reacting elemental silicon with alcohols. mdpi.comencyclopedia.pub This method avoids the use of chlorine altogether. For example, tetramethoxysilane (B109134) can be produced by reacting silicon with methanol (B129727) in the presence of a copper catalyst. mdpi.com Other investigated chlorine-free methods include the catalytic dehydrogenative coupling of hydrosilanes with nucleophiles and the dealkynative coupling of alcohols or silanols with alkynylsilanes, which produce only gaseous acetylene (B1199291) as a byproduct. researchgate.net These alternative routes represent a significant challenge but are a key focus of modern research in organosilicon chemistry. mdpi.comencyclopedia.pub

Indirect Synthesis and Precursor Derivatization

Indirect methods involve the synthesis of this compound from silicon-containing precursors rather than from elemental silicon. These routes are often more suitable for smaller-scale laboratory preparations. google.com

A common indirect route involves the reaction of a silicon intermediate, such as silicon tetrachloride, with an allylating agent. smolecule.comlkouniv.ac.in This method typically utilizes organometallic compounds like allyl Grignard reagents (allylmagnesium chloride) or allyllithium. google.comsmolecule.com

The synthesis can be represented by the following general reaction:

SiCl₄ + 2 CH₂=CHCH₂MgCl → (CH₂=CHCH₂)₂SiCl₂ + 2 MgCl₂

This approach allows for the synthesis of allyl silane (B1218182) compounds that may also contain other hydrocarbon groups. google.com However, it is not without its own challenges. A significant side reaction in the preparation of allyl Grignard and allyllithium reagents is the Wurtz-type dimerization, which leads to the formation of 1,5-hexadiene (B165246) as a byproduct. google.com

Derivatization Pathways from Other Organosilanes

The synthesis of this compound can be achieved not only through direct processes involving elemental silicon but also through the chemical transformation of other organosilane precursors. These derivatization pathways offer alternative routes that can be advantageous for specific laboratory-scale syntheses or for utilizing other readily available organosilane starting materials. Key methods include Grignard reagent-based syntheses, redistribution reactions, and zinc-mediated couplings.

Grignard Reagent-Based Syntheses

A well-established method for forming carbon-silicon bonds is through the use of Grignard reagents. mnstate.eduwikipedia.org In this pathway, allylmagnesium bromide, the Grignard reagent formed from allyl bromide and magnesium metal, serves as a potent nucleophile. orgsyn.orgvapourtec.com This reagent can be reacted with a suitable chlorosilane to introduce allyl groups. For the synthesis of this compound, a dichlorosilane (B8785471) is reacted with two equivalents of allylmagnesium bromide.

The general reaction involves the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic silicon atom of the dichlorosilane, displacing the chloride leaving groups. mnstate.edu The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture and will be quenched by any protic solvents like water. wikipedia.orguta.edu While specific yield data is not extensively detailed in the provided literature, the Grignard reaction is noted as a viable method for preparing pure this compound. researchgate.net An experimental study attempting to synthesize diallyl silane (a related compound without chlorine) from dichlorosilane and allylmagnesium bromide highlighted the critical importance of excluding water to prevent impurities and side reactions. uta.edu

Reaction Scheme: SiH2Cl2 + 2 CH2=CHCH2MgBr -> (CH2=CHCH2)2SiCl2 + 2 MgBrCl

| Precursor Organosilane | Reagent | Key Conditions | Product | Noted Challenges |

| Dichlorosilane (or substituted dichlorosilane) | Allylmagnesium bromide | Anhydrous ether solvent (e.g., diethyl ether) | This compound | High sensitivity to moisture, potential for impurities. uta.edu |

Redistribution and Disproportionation Reactions

Redistribution, or disproportionation, reactions provide a pathway to this compound by rearranging substituents on one or more silicon centers. These reactions are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and involve complex equilibria. nii.ac.jp A less valuable or overly substituted allylsilane, such as allyltrichlorosilane, can be reacted to yield the more synthetically versatile this compound.

The process can be adapted by controlling reaction parameters like temperature and pressure and by continuously removing the desired product to shift the reaction equilibrium in its favor. For instance, controlled stoichiometric reactions between silicon tetrachloride and other vinyl or allyl silane derivatives can be used to tune the substituent ratios, although this requires anhydrous conditions. While primarily used for other chlorosilanes, the fundamental principle of disproportionation is applicable to allyl-substituted silanes. google.com

Reaction Scheme (Conceptual): 2 CH2=CHCH2SiCl3 <=> (CH2=CHCH2)2SiCl2 + SiCl4

| Precursor Organosilane(s) | Catalyst | Key Conditions | Major Products | Byproducts |

| Allyltrichlorosilane | Aluminum chloride (AlCl₃) or other Lewis acids nii.ac.jp | Controlled temperature and pressure; Anhydrous environment | This compound | Silicon tetrachloride nii.ac.jp |

| Silicon tetrachloride & Divinylsilane derivatives | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) | 50-80°C | Divinyldichlorosilane (analogous reaction) | Other mixed chlorosilanes |

Zinc-Mediated Coupling

A direct method for the allylation of chlorosilanes involves the use of metallic zinc. This approach facilitates the coupling of a chlorosilane with an allyl halide, such as allyl chloride. researchgate.net Research has demonstrated this method to be a simple, fast, and efficient route for the allylation of chlorosilanes, often promoted by ultrasound to increase reaction rates. rsc.org

In a typical procedure, a chlorosilane is reacted with an allyl halide in a dipolar aprotic organic solvent in the presence of metallic zinc. researchgate.net This method is suitable for producing allylic silanes with high yields under relatively mild reaction conditions. researchgate.net For example, the reaction of allyl(methyl)dichlorosilane with allyl chloride in the presence of zinc powder and 1,3-dimethyl-2-imidazolidinone (B1670677) as a solvent yielded diallyl(methyl)chlorosilane. googleapis.com This demonstrates the viability of the pathway for introducing additional allyl groups onto a chlorosilane precursor.

| Precursor Organosilane | Reagents | Solvent | Yield | Reference |

| Allyl(methyl)dichlorosilane | Allyl chloride, Zinc powder | 1,3-dimethyl-2-imidazolidinone | 51% (for diallyl(methyl)chlorosilane) | googleapis.com |

| n-Decyltrichlorosilane | Allyl chloride, Zinc powder | 1,3-dimethyl-2-imidazolidinone | 74% (for allyl(n-decyl)dichlorosilane) | googleapis.com |

Reactivity and Mechanistic Investigations of Diallyldichlorosilane

Cross-Coupling Reactions Involving Diallyldichlorosilane

This compound and its derivatives are capable of participating in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve a metal catalyst, most commonly palladium, which facilitates the coupling of two different organic fragments. wikipedia.org

The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three key steps:

Oxidative Addition : The low-valent palladium catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halide bond to form an organopalladium(II) complex. wikipedia.org

Transmetalation : The organometallic coupling partner (in this case, derived from the allyl silane) transfers its organic group to the palladium complex, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center are coupled together and eliminated from the complex, forming the final product (R-R') and regenerating the palladium(0) catalyst. wikipedia.org

While direct cross-coupling of chlorosilanes can be challenging, the allyl groups in this compound can be activated for such transformations. gelest.com The reactivity of the allyl groups makes them suitable partners in various named cross-coupling reactions, such as those developed by Heck, Suzuki, and Negishi, which are fundamental in modern organic synthesis. nih.gov For instance, silicon-based cross-coupling provides a pathway to synthesize complex biaryls and styrene (B11656) derivatives. gelest.com

Hydrosilylation Reactions and Their Mechanisms

Hydrosilylation is a significant reaction involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the allyl groups of this compound. wikipedia.org This process is one of the most important applications of homogeneous catalysis and is fundamental to the silicone industry for creating stable silicon-carbon bonds. wikipedia.orgnih.gov

(CH₂=CHCH₂)₂SiCl₂ + 2 R₃Si-H → (R₃SiCH₂CH₂CH₂)₂SiCl₂

This addition is typically not spontaneous and requires catalysis. mdpi.com The process is mechanistically similar to catalytic hydrogenation. wikipedia.org A widely accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orglibretexts.org This mechanism involves:

Oxidative addition of the Si-H bond to the low-valent metal catalyst. libretexts.orgnih.gov

Coordination of the alkene (the allyl group) to the metal center. libretexts.org

Insertion of the alkene into the metal-hydride (M-H) bond. mdpi.comlibretexts.org

Reductive elimination of the resulting alkylsilyl group from the metal center, which yields the final product and regenerates the active catalyst. mdpi.comlibretexts.org

The efficiency and selectivity of hydrosilylation are highly dependent on the choice of catalyst and the ligands coordinated to the metal center. libretexts.org

Catalysts: Platinum-based catalysts are the most common and effective for hydrosilylation. wikipedia.orglibretexts.org

Speier's catalyst (H₂PtCl₆ in isopropanol) was a breakthrough that led to the widespread use of hydrosilylation. wikipedia.org

Karstedt's catalyst (a platinum(0) divinyltetramethyldisiloxane complex) is highly active and soluble in organic substrates, making it a preferred choice in many industrial applications. wikipedia.orgmdpi.com

While platinum catalysts are dominant, complexes of other transition metals, including rhodium, iridium, nickel, cobalt, and iron, have been developed to offer alternative reactivity, selectivity, or cost-effectiveness. nih.govnih.govmdpi.com For instance, rhodium catalysts have shown exceptional efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane. nih.gov

Ligand Effects: The ligands attached to the metal center play a crucial role in modulating the catalyst's activity and selectivity. libretexts.orgrsc.org

Phosphine (B1218219) ligands , such as triphenylphosphine (B44618) or bidentate phosphines (e.g., dppf), can be used to control the reaction outcome. nih.gov Chiral phosphine ligands are employed in asymmetric hydrosilylation to achieve high enantioselectivity. wikipedia.org

Pincer ligands , which are tridentate ligands that bind strongly to the metal, can create highly stable and well-defined catalysts. nih.gov Nickel and iron pincer complexes have been shown to be highly active catalysts. nih.govmdpi.com

The electronic and steric properties of ligands influence every step of the catalytic cycle, from oxidative addition to reductive elimination, thereby affecting reaction rates and product distribution (e.g., regioselectivity). rsc.orgd-nb.info

| Catalyst Family | Common Examples | Key Characteristics & Ligand Effects |

|---|---|---|

| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, industrial standard. Activity can be tuned by vinylsiloxane or cyclooctadiene ligands. wikipedia.org |

| Rhodium-based | Wilkinson's Catalyst (RhCl(PPh₃)₃), [RhCl(dppbzF)]₂ | Effective for specific transformations; phosphine ligands (e.g., dppbzF) can impart high selectivity for certain substrates like allyl chloride. nih.gov |

| Cobalt-based | Co(acac)₂ with phosphine ligands (e.g., Xantphos, dppf) | Can exhibit regiodivergent behavior; the choice of ligand (Xantphos vs. dppf) can switch the selectivity between Markovnikov and anti-Markovnikov products. nih.gov |

| Iron-based | Complexes with pincer or phenanthroline ligands | Cost-effective and less toxic alternative. Ligands like 2,9-diaryl-1,10-phenanthroline can induce unique benzylic or Markovnikov selectivity. nih.govd-nb.info |

| Nickel-based | Ni-pincer complexes, Ni nanoparticles | Can show very high turnover frequencies (TOFs). Pincer ligands create robust and highly efficient catalysts. nih.govmdpi.com |

When a hydrosilane adds across the double bond of a terminal alkene like the allyl group, two constitutional isomers can be formed:

Anti-Markovnikov (β-adduct) : The silicon atom attaches to the terminal carbon of the double bond, yielding a linear product. This is generally the major product in platinum-catalyzed hydrosilylation of terminal alkenes. wikipedia.org

Markovnikov (α-adduct) : The silicon atom attaches to the internal carbon of the double bond, resulting in a branched product.

The regioselectivity is strongly influenced by the catalytic system. While platinum catalysts typically favor the anti-Markovnikov product, certain catalyst and ligand combinations can reverse this preference. wikipedia.orgnih.gov For example, iron catalysts with specific 1,10-phenanthroline (B135089) ligands have been shown to produce the Markovnikov product with excellent selectivity in the hydrosilylation of terminal styrenes. d-nb.info

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the hydrosilylation of alkynes, for example, the reaction often proceeds via cis-addition, leading to (E)-alkenylsilanes. libretexts.org For allenes, the strategic choice of ligands with a nickel catalyst can selectively produce either (Z)- or (E)-allylsilanes. rsc.org For the allyl groups in this compound, while the primary concern is regioselectivity, the stereochemical environment of the catalyst can still play a role in complex polymer applications.

Hydrolysis and Condensation Pathways of this compound

The silicon-chlorine bonds in this compound are highly susceptible to hydrolysis, a reaction with water. This reactivity is a hallmark of chlorosilanes and is the foundational chemistry for producing silicones. The process occurs in two main stages:

Hydrolysis : The two chlorine atoms are rapidly replaced by hydroxyl (-OH) groups upon exposure to water. This bimolecular displacement reaction produces diallylsilanediol and hydrochloric acid (HCl) as a byproduct. unm.edu (CH₂=CHCH₂)₂SiCl₂ + 2 H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2 HCl

Condensation : The newly formed silanol (B1196071) (Si-OH) groups are unstable and readily undergo condensation reactions with each other. unm.eduresearchgate.net In this step, two silanol groups react to form a silicon-oxygen-silicon (siloxane) bond, releasing a molecule of water. n (CH₂=CHCH₂)₂Si(OH)₂ → [-(Allyl)₂Si-O-]-n + n H₂O

This condensation process can continue, leading to the formation of a variety of structures, from simple dimers and cyclic oligomers to long-chain linear or cross-linked polysiloxane polymers. google.compatentcut.com The final structure depends on reaction conditions such as pH, water concentration, and temperature. unm.eduresearchgate.net

Other Characteristic Reactions of Allyl and Chlorosilane Moieties

Beyond hydrosilylation and hydrolysis, the functional groups of this compound can undergo other characteristic reactions.

Reactions of the Allyl Groups: The allyl groups' C=C double bonds are sites for various addition and polymerization reactions.

Polymerization : The allyl groups can undergo polymerization, often initiated by radicals, to form cross-linked polymeric materials. This property is exploited in the synthesis of silicone networks.

Allylic Oxidation : The C-H bonds adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds and are thus more reactive. wikipedia.org They can undergo oxidation to introduce functional groups like hydroxyls at the allylic site.

Allylation : The entire allyl group can be transferred to a substrate in a reaction known as allylation, often using organometallic reagents. wikipedia.org

Reactions of the Chlorosilane Moiety: The chlorine atoms are excellent leaving groups, allowing for nucleophilic substitution at the silicon center.

Reaction with Alcohols (Alcoholysis) : In the absence of water, this compound reacts with alcohols (ROH) to replace the chlorine atoms with alkoxy (-OR) groups, forming diallyldialkoxysilanes and HCl. (CH₂=CHCH₂)₂SiCl₂ + 2 ROH → (CH₂=CHCH₂)₂Si(OR)₂ + 2 HCl

Reaction with Grignard Reagents : Organometallic reagents like Grignard reagents (R-MgX) can be used to form new silicon-carbon bonds, replacing the chlorine atoms with alkyl or aryl groups. googleapis.comgoogle.com (CH₂=CHCH₂)₂SiCl₂ + 2 R-MgX → (CH₂=CHCH₂)₂SiR₂ + 2 MgXCl

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Allyl Group (C=C) | Hydrosilylation | Hydrosilane (R₃SiH), Catalyst (e.g., Pt) | Propyl-linked silane (B1218182) wikipedia.org |

| Radical Polymerization | Radical Initiator | Cross-linked polysiloxane | |

| Chlorosilane (Si-Cl) | Hydrolysis | Water (H₂O) | Silanediol, then Polysiloxane unm.edu |

| Alcoholysis | Alcohol (ROH) | Dialkoxysilane | |

| Grignard Reaction | Grignard Reagent (RMgX) | Tetra-substituted silane google.com |

Thiol-Ene Reactions of this compound Derivatives

The allyl groups of this compound and its derivatives are susceptible to thiol-ene reactions, a highly efficient and versatile class of transformations often categorized under "click chemistry". researchgate.net This reaction involves the addition of a thiol (R-SH) across the carbon-carbon double bond of the allyl group, leading to the formation of sulfur-containing organosilicon compounds. researchgate.netmdpi.com The process is typically initiated by radicals, which can be generated photochemically or thermally. researchgate.net

The generally accepted mechanism for the radical-mediated thiol-ene reaction proceeds via a chain reaction mechanism involving two key propagation steps:

Addition: A thiyl radical (RS•), generated from the thiol initiator, adds to the alkene of the allyl group on the silane. This step forms a carbon-centered radical intermediate. researchgate.netrsc.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates the thiyl radical, which can then participate in another addition step, and yields the final thioether product. researchgate.netrsc.org

Prior studies indicate that the rate-limiting step can be the hydrogen atom transfer from the thiol to the intermediate carbon-centered radical. researchgate.net The reaction is highly efficient and can be initiated by visible light in the presence of a suitable photocatalyst. organic-chemistry.orgwhiterose.ac.uk This method allows for the synthesis of functionalized organosilicon compounds under mild conditions. mdpi.com

Research has focused on optimizing these reactions for the creation of novel sulfur-containing disiloxanes and other functionalized materials. mdpi.com The choice of thiol, initiator, and reaction conditions can be tailored to control the structure and properties of the resulting product.

Table 1: Thiol-Ene Reaction with this compound Derivatives

| Reactant 1 (Silane) | Reactant 2 (Thiol) | Initiator/Catalyst | Product Type |

|---|---|---|---|

| This compound | Alkanethiol (e.g., 1-Propanethiol) | AIBN (thermal) or UV Light | Dichloro-bis(3-(propylthio)propyl)silane |

| Diallyldimethoxysilane | Thiophenol | Photocatalyst (e.g., Ru(bpy)₃²⁺) | Dimethoxy-bis(3-(phenylthio)propyl)silane |

Functional Group Interconversions on Silicon

The two chlorine atoms attached to the silicon center in this compound are highly reactive leaving groups, making the compound a versatile precursor for numerous functional group interconversions. These transformations primarily occur through nucleophilic substitution at the silicon atom (Sₙ2@Si). libretexts.orgresearchgate.net Unlike substitution at carbon, the Sₙ2@Si reaction is significantly influenced by the high electropositivity of silicon and its ability to accommodate a pentacoordinate state. almerja.comgarzantispecialties.com

Common functional group interconversions include:

Hydrolysis: Reaction with water replaces the chlorine atoms with hydroxyl (-OH) groups, forming diallylsilanediol (C₃H₅)₂Si(OH)₂. This silanol is often an intermediate that can readily undergo condensation to form siloxanes, which are polymers containing Si-O-Si linkages. libretexts.org The byproduct of this reaction is hydrochloric acid. libretexts.org

Alcoholysis: Reaction with alcohols (ROH) in the presence of a weak base (to neutralize the HCl byproduct) yields diallyldialkoxysilanes, (C₃H₅)₂Si(OR)₂. libretexts.org

Aminolysis: Reaction with primary or secondary amines leads to the formation of silazanes.

Grignard Reactions: Treatment with Grignard reagents (R'MgBr) or organolithium compounds allows for the formation of new silicon-carbon bonds, replacing the chlorine atoms with alkyl or aryl groups to produce compounds like diallyldialkylsilanes or diallyldiarylsilanes. uta.edugoogle.com This method is fundamental for synthesizing organosilanes with a variety of organic substituents. google.com

These interconversions allow for the precise tuning of the properties of the resulting silicon-containing molecule, enabling its use as a monomer in polymer synthesis or as a building block in organic and materials chemistry. sciepub.comcolab.ws

Table 2: Nucleophilic Substitution Reactions at the Silicon of this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Water | H₂O | Diallylsilanediol |

| Alcohol | Ethanol (C₂H₅OH) | Diallyldiethoxysilane |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Diallyldimethylsilane |

Advanced Mechanistic Studies

Experimental Approaches to Reaction Mechanism Elucidation

Understanding the precise pathways by which this compound reacts is crucial for controlling product formation and designing new synthetic methodologies. wiley.comarxiv.org Several experimental techniques are employed to elucidate these reaction mechanisms. dalalinstitute.com

Spectroscopic Monitoring: Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress in real-time. sciepub.com For instance, the disappearance of the Si-Cl bond signal and the appearance of new signals (e.g., Si-O or Si-C) can be tracked to follow the course of a substitution reaction. uta.edusciepub.com 29Si NMR is particularly powerful for probing the changing chemical environment of the silicon atom. rsc.org

Kinetic Studies: Measuring reaction rates under varying conditions (e.g., temperature, concentration of reactants) helps to determine the reaction order and activation energy. core.ac.uk This information is vital for distinguishing between proposed mechanistic pathways. For instance, kinetic isotope effects, where an atom is replaced by its heavier isotope, can pinpoint the rate-determining step of a reaction. nih.gov

Intermediate Trapping: Highly reactive intermediates, which are often too short-lived to be observed directly, can be "trapped" by adding a substance that reacts with them to form a stable, identifiable product. uoanbar.edu.iqlumenlearning.com In radical thiol-ene reactions, radical traps can be used to confirm the presence of thiyl and carbon-centered radicals. whiterose.ac.uk

Crossover Experiments: These experiments are designed to determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules). dalalinstitute.com By reacting a mixture of two similar but isotopically labeled reactants, the product distribution can reveal whether fragments have "crossed over" from one molecule to another, which is indicative of an intermolecular process. dalalinstitute.com

These experimental approaches, often used in combination, provide a detailed picture of the reaction steps, from reactants to products, including any transient species formed along the way. nih.govdigitellinc.com

Role of Reactive Intermediates and Transition States

Most chemical reactions proceed through a series of steps involving the formation of short-lived, high-energy species known as reactive intermediates. wiley.comuoanbar.edu.iqlumenlearning.com The pathway from one stable species to the next passes through a maximum energy point called the transition state. wikipedia.orgyoutube.com

In Nucleophilic Substitution at Silicon: The mechanism of nucleophilic substitution at a silicon center differs significantly from that at a carbon center. researchgate.net Due to the larger size of the silicon atom and the availability of low-lying d-orbitals, silicon can readily form a pentacoordinate intermediate (or transition state). researchgate.netacs.org When a nucleophile attacks this compound, the reaction can proceed through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride group occupy the axial positions. wikipedia.org This structure represents the highest energy point along the reaction coordinate for that step. wikipedia.orgyoutube.com Unlike the classic Sₙ2 reaction at carbon which has a single central barrier, reactions at silicon can involve a stable pentacoordinate complex, which is a true intermediate with a finite, albeit short, lifetime. researchgate.net The existence and stability of these intermediates are often investigated using computational methods, such as Density Functional Theory (DFT), which can model the potential energy surface of the reaction. researchgate.netsumitomo-chem.co.jpmdpi.com

The characterization of these transient species—whether through direct observation, trapping, or computational modeling—is fundamental to a deep understanding of the reactivity of this compound. smu.eduhokudai.ac.jp

Polymerization and Material Science Applications Derived from Diallyldichlorosilane

Diallyldichlorosilane as a Monomer in Polymer Synthesis

The dual reactivity of this compound makes it a valuable monomer for constructing polymers with tailored architectures and functionalities. The chlorosilyl groups can undergo classical condensation reactions to form an inorganic polysiloxane backbone, while the allyl groups can participate in various addition polymerization reactions to create or modify organic polymer chains.

Organosilicon polymers, commonly known as silicones or polysiloxanes, are primarily synthesized through the hydrolysis and subsequent polycondensation of dichlorosilane (B8785471) monomers. wiley-vch.de In this process, the silicon-chlorine bonds are highly susceptible to hydrolysis, reacting with water to form silanol (B1196071) intermediates (Si-OH). These silanols are unstable and readily condense with each other, eliminating a molecule of water to form stable siloxane linkages (Si-O-Si), which constitute the backbone of the polymer.

When this compound is used as the monomer, this process yields a polysiloxane chain with pendant allyl groups at each silicon atom. The general reaction scheme is as follows:

Hydrolysis: The two chlorine atoms on this compound are replaced by hydroxyl groups upon reaction with water, forming diallylsilanediol and hydrochloric acid.

Condensation: The diallylsilanediol molecules then undergo polycondensation, linking together through siloxane bonds to form poly(diallylsiloxane).

This method is analogous to the industrial Müller-Rochow process, which is the foundational synthesis route for producing methylchlorosilanes, the primary precursors for the majority of commercial silicone polymers. mdpi.com The resulting poly(diallylsiloxane) is a hybrid polymer, combining the thermal stability and flexibility of a siloxane backbone with the reactivity of pendant allyl groups, which can be used for subsequent cross-linking or functionalization.

This compound is a prime example of a monomer that can participate in two distinct classes of polymerization reactions: condensation and addition. youtube.com

Condensation Polymerization: As described above, the reaction of the Si-Cl groups to form a polysiloxane backbone is a classic example of condensation polymerization. youtube.comoregonstate.edu In this type of polymerization, monomers join together with the loss of a small molecule, in this case, hydrogen chloride (which reacts with water). e3s-conferences.org This process allows for the formation of the primary inorganic polymer chain.

Addition Polymerization: The two allyl groups (CH₂=CH-CH₂-) attached to the silicon atom are unsaturated and can undergo addition polymerization across their carbon-carbon double bonds. youtube.com This reaction typically proceeds via a free-radical mechanism, where an initiator creates a radical that attacks the double bond of an allyl group, initiating a chain reaction that links many monomer units together. This process can be used to form organic polymer chains where the silane (B1218182) unit is incorporated into the polymer structure.

The ability to undergo both types of polymerization allows for the creation of complex polymer structures, such as cross-linked networks where polysiloxane chains are linked together through the polymerization of their pendant allyl groups.

While traditional free-radical polymerization of the allyl groups can be performed, it often leads to polymers with broad molecular weight distributions and limited architectural control. Controlled Radical Polymerization (CRP) techniques offer precise control over the polymerization process, enabling the synthesis of well-defined polymers. cmu.eduethz.ch These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a large number of dormant species. cmu.edu

Key CRP techniques applicable to vinyl monomers like the allyl groups in this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu This allows for the controlled, sequential addition of monomer units.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. sigmaaldrich.com This technique is known for its tolerance of a wide range of functional groups and reaction conditions. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to reversibly trap the growing polymer chains, thereby controlling their growth. cmu.edu

By applying these CRP methods to the allyl groups of this compound or its derivatives, it is possible to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.

| CRP Technique | Mediating Agent | Key Features |

| ATRP | Transition Metal Catalyst (e.g., Cu/ligand) | Well-controlled polymerization of various monomers; sensitive to impurities. |

| RAFT | Thiocarbonylthio Compound (RAFT Agent) | Highly versatile; tolerant of many functional groups; requires appropriate RAFT agent selection. sigmaaldrich.com |

| NMP | Nitroxide Radical (e.g., TEMPO) | Simple system, often metal-free; typically requires higher temperatures. |

Synthesis of Block Copolymers and Dendrimers

The distinct reactive sites on this compound make it a useful building block for creating advanced polymer architectures such as block copolymers and dendrimers. cmu.eduresearchgate.net

Block Copolymers: These polymers consist of two or more distinct polymer chains (blocks) covalently bonded together. rsc.orge3s-conferences.org this compound can be used to synthesize block copolymers in several ways. For instance, a polysiloxane can be formed first via condensation polymerization of the Si-Cl groups. The pendant allyl groups on this polysiloxane can then serve as initiation sites for a second, controlled radical polymerization (like ATRP or RAFT) of a different vinyl monomer, creating a graft or "brush" copolymer. mdpi.com

Dendrimers: Dendrimers are highly branched, perfectly symmetrical macromolecules with a central core. cmu.edu The tetra-functionality of this compound (two Si-Cl bonds and two allyl groups) allows it to act as a branching unit in dendrimer synthesis. By carefully controlling sequential condensation and addition reactions, successive "generations" of branches can be built, leading to a well-defined, tree-like structure.

Silane Coupling Agent Applications of this compound Derivatives

Silane coupling agents are hybrid organo-inorganic compounds used to promote adhesion and compatibility between dissimilar materials, particularly between inorganic surfaces (like glass, metals, and minerals) and organic polymers. researchgate.netshinetsusilicone-global.com While this compound itself is too reactive for direct use due to the hydrolyzable chlorine atoms, its derivatives are effective coupling agents. gelest.com

A typical derivative is formed by reacting the Si-Cl bonds with an alcohol (e.g., ethanol) to form a more stable diallyldiethoxysilane. This derivative can then be applied to a surface.

The primary function of a silane coupling agent is to form a durable chemical bridge at the interface between an inorganic substrate and an organic polymer matrix. wiley-vch.de This bridging action significantly improves adhesion, mechanical strength, and environmental resistance of composite materials. nih.govmdpi.com

The mechanism for adhesion enhancement by a this compound derivative, such as diallyldiethoxysilane, involves a two-step process:

Reaction with the Inorganic Surface: When applied to an inorganic surface that possesses hydroxyl groups (e.g., glass, silica, or oxidized metal), the ethoxy groups on the silane hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate, forming stable, covalent oxane bonds (e.g., Si-O-Substrate). This anchors the coupling agent to the inorganic surface. researchgate.net

Interaction with the Organic Polymer: The outward-facing allyl groups are now available to react or physically entangle with the organic polymer matrix during the curing process. dntb.gov.ua The carbon-carbon double bonds of the allyl groups can co-polymerize with unsaturated resins (like polyesters or vinyl esters) or cross-link into a thermoset matrix, forming a strong covalent bond across the interface.

Applications in Coatings and Sealants

While direct applications of monomeric this compound in coating formulations are uncommon, its derivatives, particularly polymers and oligomers, hold significant potential. Organosilane-based materials are widely used in coatings and sealants to enhance performance. When incorporated into a polymer matrix, the siloxane structures derived from precursors like this compound can improve adhesion to inorganic substrates, increase thermal stability, and enhance resistance to moisture and UV degradation.

The allyl functional groups are particularly valuable for creating durable, cross-linked coatings. These groups can undergo polymerization or be used in thiol-ene "click" chemistry, allowing the coating to cure and form a resilient, three-dimensional network. This network structure improves the mechanical properties of the coating and creates a hydrophobic barrier, protecting the underlying substrate. Vapor-permeable sealers, for instance, can be formulated from silicon-based materials that penetrate the pores of a substrate like concrete, react, and form a hydrophobic layer that repels liquid water while allowing water vapor to escape youtube.com.

Surface Modification Methodologies and Tailored Hydrophilicity

This compound is an effective agent for surface modification due to its bifunctional nature. The dichlorosilyl group can react with hydroxyl (-OH) groups present on the surface of inorganic materials such as glass, silica, and metal oxides. This reaction forms a covalent Si-O bond, grafting the molecule onto the substrate.

Once anchored, the exposed allyl groups can be used to tailor the surface's wetting characteristics. The allyl groups themselves impart a degree of hydrophobicity. For more advanced modifications, these reactive groups serve as handles for further chemical transformations. For example, they can be functionalized through hydrosilylation to attach a wide variety of organic moieties, allowing for precise control over surface energy and, consequently, hydrophilicity or hydrophobicity gelest.comresearchgate.netgelest.com. This methodology enables the creation of surfaces with tailored properties for applications ranging from anti-stiction and release coatings to specialized bonded phases for chromatography gelest.com. The ability to create specific functionalities on a surface is crucial for applications in microfluidics, biomaterials, and protective coatings researchgate.net.

Precursor for Advanced Hybrid Materials

This compound is a key precursor in the synthesis of advanced hybrid materials that combine the properties of both organic and inorganic components. Its ability to form well-defined, thermally stable, and functionalizable structures makes it invaluable for creating next-generation materials.

Synthesis of Laddersiloxanes and Silsesquioxanes from this compound

One of the most sophisticated applications of this compound is in the synthesis of complex, well-defined silsesquioxanes, particularly tricyclic laddersiloxanes. These molecules feature a rigid, ladder-type siloxane core with organic groups attached. Research has demonstrated a specific synthesis where this compound is reacted with a cyclotetrasiloxanolate under controlled conditions to produce novel laddersiloxanes nih.govpreprints.org.

The synthesis involves a dropwise addition of this compound in anhydrous THF to a cooled mixture of all-cis-tetravinylcyclotetrasiloxanolate and triethylamine under an argon atmosphere nih.gov. This reaction yields syn-type tricyclic laddersiloxanes, which possess a unique, dissymmetric structure nih.govpreprints.org. The synthesis of these complex structures from precursors like this compound is a significant step in creating building blocks for advanced materials nih.govresearchgate.net.

| Synthesis of Tricyclic Laddersiloxane | |

| Precursor 1 | all-cis-tetravinylcyclotetrasiloxanolate [ViSi(OK)O]₄ |

| Precursor 2 | This compound |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Conditions | 0 °C to room temperature, Argon atmosphere |

| Product | syn-type tricyclic laddersiloxane with vinyl and allyl groups |

| Reference | nih.gov |

Development of Thermally Stable Materials

Materials derived from this compound, especially the aforementioned laddersiloxanes, exhibit remarkable thermal stability. Silsesquioxanes in general are known for their rigid and stable inorganic siloxane cores nih.govpreprints.org. The specific laddersiloxanes synthesized using this compound have been shown to possess high thermal stability, which is a crucial property for materials used in demanding environments nih.govpreprints.org. This stability makes them promising precursors for the development of new hybrid materials that can withstand high temperatures without degradation nih.govpreprints.org. The combination of a robust inorganic core and modifiable organic fragments allows for the creation of materials that blend thermal resilience with tailored functionality.

| Properties of this compound-Derived Laddersiloxanes | |

| Core Structure | Rigid, double-chain inorganic siloxane |

| Key Property | High thermal stability |

| Functionality | Reactive alkenyl groups (vinyl and allyl) for modification |

| Potential Use | Precursors for advanced hybrid materials |

| Reference | nih.govpreprints.org |

Application in Semiconducting Materials and Optoelectronics

Organosilicon polymers are a significant area of research for optoelectronic materials due to their unique electronic and physical properties alfa-chemistry.comresearchgate.netgelest.com. While this compound itself is not a semiconductor, it serves as a precursor for polymers like polysilanes and functionalized polysiloxanes that can exhibit semiconducting behavior alfa-chemistry.commdpi.com. The silicon backbone in these polymers can allow for electron delocalization, a key requirement for conductivity.

The conductivity of organosilicon polymers can be enhanced by doping with electron acceptors or by introducing conjugated side groups alfa-chemistry.com. The allyl groups on polymers derived from this compound provide ideal reaction sites for attaching such conjugated moieties, thereby tuning the material's electronic properties. This flexibility allows for the design of organosilicon materials for use in a variety of optoelectronic devices, including light-emitting diodes (LEDs), conductive coatings, and flexible electronics alfa-chemistry.commdpi.comwiley-vch.de. The inherent thermal stability and processability of silicon-based polymers make them attractive for these applications alfa-chemistry.com.

Fabrication of Janus Molecules and Asymmetric Structures

This compound is instrumental in the fabrication of molecules with planned asymmetry, known as Janus molecules. These structures possess two faces with distinct chemical properties. The syn-type tricyclic laddersiloxanes synthesized from this compound are considered Janus molecules because the arrangement of the vinyl groups from the cyclotetrasiloxane precursor and the allyl groups from this compound creates two different faces on the rigid molecular structure nih.govpreprints.org.

This dissymmetry is of great scientific interest due to its potential applications in self-assembling materials, interfacial catalysts, and specialized surfactants nih.govpreprints.org. Preliminary findings suggest that the reactivity difference between the vinyl and allyl groups on these laddersiloxanes can be exploited for selective functionalization, further enhancing their asymmetry and utility as building blocks for innovative materials nih.gov.

Role in Nanotechnology and Nanocomposite Development

Information not available in the searched resources.

Advanced Characterization Methodologies for Diallyldichlorosilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of diallyldichlorosilane by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments offers unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the allyl groups. The spectrum is expected to show three distinct signals corresponding to the three different types of protons in the allyl moiety (Si-CH₂ -CH=CH₂, Si-CH₂-CH =CH₂, Si-CH₂-CH=CH₂ ). The methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂) would appear as a doublet, coupled to the single vinyl proton. The terminal vinyl protons (=CH₂) would exhibit complex splitting patterns due to coupling with each other (geminal coupling) and the other vinyl proton (vicinal coupling).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. masterorganicchemistry.com For the symmetric this compound molecule, three signals are anticipated, corresponding to the three carbon atoms of the allyl group (Si-C H₂-, -C H=, =C H₂). The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. glsciences.com

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly observing the silicon environment. This compound is expected to exhibit a single resonance in the ²⁹Si NMR spectrum. The chemical shift for silicon atoms bonded to two carbon and two chlorine atoms typically appears in a characteristic region of the spectrum, providing direct evidence for the dichlorosilyl functional group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH₂ - | 1.8 - 2.2 | Doublet (d) |

| -CH = | 5.7 - 6.1 | Multiplet (m) | |

| =CH₂ | 4.9 - 5.3 | Multiplet (m) | |

| ¹³C | Si-C H₂- | 25 - 30 | - |

| -C H= | 132 - 136 | - | |

| =C H₂ | 115 - 120 | - | |

| ²⁹Si | -Si Cl₂- | 10 - 15 | Singlet (s) |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, MS-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

In the analysis of this compound, the mass spectrum would display a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for any chlorine-containing fragment, with M⁺, (M+2)⁺, and (M+4)⁺ peaks appearing in a relative intensity ratio of approximately 9:6:1.

Electron ionization often causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The fragmentation pattern provides structural clues. For this compound, common fragmentation pathways include:

Loss of an allyl radical (C₃H₅•), a stable fragment, resulting in a prominent peak at [M - 41]⁺.

Loss of a chlorine atom (Cl•), leading to a peak at [M - 35]⁺ or [M - 37]⁺.

Loss of hydrogen chloride (HCl), producing a peak at [M - 36]⁺.

Hyphenated techniques are particularly powerful. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This allows for the separation of this compound from impurities or reaction byproducts, with subsequent mass analysis providing positive identification of each component. researchgate.netLiquid Chromatography-Mass Spectrometry (LC-MS) is generally less suitable for volatile and highly reactive chlorosilanes, as these compounds can react with common LC solvents. slideshare.netjkps.or.kr

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (C₆H₁₀Cl₂Si)

| m/z Value (for ³⁵Cl) | Identity of Fragment | Plausible Origin |

| 180 | [C₆H₁₀³⁵Cl₂Si]⁺ | Molecular Ion (M⁺) |

| 145 | [C₆H₁₀³⁵ClSi]⁺ | [M - Cl]⁺ |

| 139 | [C₃H₅³⁵Cl₂Si]⁺ | [M - C₃H₅]⁺ |

| 104 | [C₃H₅³⁵ClSi]⁺ | [M - C₃H₅ - Cl]⁺ |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. aps.org For this compound, these techniques can confirm the presence of both the allyl and dichlorosilyl moieties.

Key expected vibrational frequencies include:

Allyl Group Vibrations:

C=C stretching vibration, typically a sharp band.

Stretching vibrations for sp² C-H bonds (=C-H).

Stretching vibrations for sp³ C-H bonds (-CH₂-).

Out-of-plane C-H bending (wagging) vibrations, which are often strong in the IR spectrum.

Silicon-Chlorine Vibrations:

Si-Cl symmetric and asymmetric stretching modes. These are typically strong and found in the lower frequency region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch (sp²) | =C-H | 3050 - 3100 | Medium |

| C-H Stretch (sp³) | -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch | C=C | 1630 - 1650 | Medium (Strong in Raman) |

| CH₂ Scissoring | Si-CH₂- | 1410 - 1440 | Medium |

| C-H Bend (out-of-plane) | =CH₂ | 910 - 990 | Strong |

| Si-Cl Asymmetric Stretch | Si-Cl₂ | 550 - 600 | Strong |

| Si-Cl Symmetric Stretch | Si-Cl₂ | 450 - 510 | Strong |

UV/Vis Spectroscopy

UV/Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, which are typically conjugated π-electron systems. shimadzu.com

This compound contains two isolated carbon-carbon double bonds. Since these π-systems are not conjugated, the electronic transitions (π → π*) require high energy. libretexts.org Consequently, any significant absorption is expected to occur deep in the UV region, at wavelengths below 200 nm. This region is often inaccessible to standard laboratory spectrophotometers and can be complicated by the absorption of common solvents and atmospheric oxygen. Therefore, UV/Vis spectroscopy is generally not a primary or practical tool for the routine structural characterization of this compound.

Chromatographic Separation and Purity Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound. researchgate.net In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the two phases.

Due to the reactive nature of chlorosilanes, special considerations are necessary for successful analysis. The entire GC system, including the injector, column, and detector, must be inert and free of moisture to prevent the hydrolysis of the Si-Cl bonds, which would lead to sample degradation and inaccurate results. rsc.org

Columns: Capillary columns with non-polar or semi-polar stationary phases are typically used for the analysis of chlorosilanes. researchgate.net Common phases include polydimethylsiloxane (B3030410) (a "1" or "5" type phase) or trifluoropropylmethyl polysiloxane. researchgate.net

Detectors: A Thermal Conductivity Detector (TCD) is often employed as it is a universal detector that responds to all compounds but is non-destructive. A Flame Ionization Detector (FID) can also be used, offering higher sensitivity for organic components.

Analysis: The resulting chromatogram displays peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that component, allowing for the quantitative determination of purity and the identification of any impurities present.

Table 4: Typical Gas Chromatography (GC) Parameters for Chlorosilane Analysis

| Parameter | Typical Setting/Value |

| Column Type | Capillary |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (or similar) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film |

| Carrier Gas | Helium or Argon (high purity, dry) |

| Injector Temperature | 120 - 150 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C) |

| Detector | Thermal Conductivity (TCD) or Flame Ionization (FID) |

| Detector Temperature | 200 - 250 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. researchgate.netucl.ac.uk The process involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). ucl.ac.uk The separation is based on the differential interactions of the sample components with the stationary and mobile phases. ucl.ac.uk

While HPLC is a cornerstone of chemical analysis, its direct application to highly reactive organochlorosilanes like this compound presents significant challenges. The presence of Si-Cl bonds makes the molecule extremely susceptible to hydrolysis by protic solvents (like water, methanol (B129727), or acetonitrile) commonly used as the mobile phase in reversed-phase HPLC. This reaction would alter the compound before analysis, yielding silanols and siloxanes.

Therefore, HPLC is more suitably employed for the analysis of stable, non-volatile derivatives of this compound. For instance, after derivatization to form hydrolytically stable compounds such as silyl (B83357) ethers or siloxanes, HPLC can be a valuable tool. The technique would be particularly useful in quality control settings to quantify the concentration of these derivatives or to isolate impurities.

Table 1: Potential HPLC Applications for this compound Derivatives

| Derivative Type | Potential HPLC Method | Analytical Goal |

| Oligomeric Polydiallylsiloxanes | Normal-Phase HPLC | Separation of oligomers by polarity |

| Functionalized Silanes (post-reaction) | Reversed-Phase HPLC | Purity assessment and quantification |

| High Molecular Weight Polymers | Size-Exclusion Chromatography (SEC/GPC) | Molecular weight distribution |

This table is illustrative of potential applications, as direct HPLC methods for this compound are not standard due to its reactivity.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is an indispensable technique for characterizing polymers. azom.comresearchgate.net It separates molecules based on their hydrodynamic volume, or size in solution. jordilabs.comslideshare.net The process involves passing a polymer solution through a column packed with porous gel beads. slideshare.net Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. slideshare.net This allows for the determination of the polymer's molecular weight distribution (MWD), a critical factor influencing its physical properties. azom.comjordilabs.com

For polymers derived from this compound, such as polydiallylsilanes or, more commonly, polydiallylsiloxanes (from hydrolysis and condensation), GPC is the primary method for characterization. By comparing the elution times against those of known molecular weight standards (e.g., polystyrene), one can determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

Multi-detector GPC systems, which may include light scattering, viscometer, and refractive index detectors, can provide absolute molecular weight data without the need for column calibration with standards. azom.comlsu.edu This is particularly useful for novel polymers where standards may not be available.

Table 2: Illustrative GPC Data for a Hypothetical Polydiallylsiloxane Sample

| Parameter | Value | Description |

| Mn (Number-Average Molecular Weight) | 15,000 g/mol | The total weight of all polymer chains in a sample, divided by the total number of chains. |

| Mw (Weight-Average Molecular Weight) | 22,500 g/mol | An average that accounts for the contribution of larger chains to the overall molecular weight. |

| PDI (Polydispersity Index) | 1.5 | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse polymer. |

Elemental Analysis and Micro-Analysis

Elemental analysis is a fundamental process used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be used to determine the empirical formula of a substance. For a pure compound like this compound, elemental analysis serves as a crucial verification of its identity and purity by comparing experimental results with theoretical values.

The theoretical elemental composition is calculated from the molecular formula (C₆H₁₀Cl₂Si). This technique is vital for confirming the successful synthesis of this compound and its derivatives, ensuring the absence of significant impurities.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₀Cl₂Si)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage by Weight (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 39.79 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.57 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 39.15 |

| Silicon | Si | 28.085 | 1 | 28.085 | 15.50 |

| Total | 181.137 | 100.00 |

Advanced Imaging and Surface Characterization

The utility of this compound often extends to the modification of surfaces and the creation of thin films or nanomaterials. Characterizing these applications requires sophisticated techniques that can probe the chemistry and structure of the material's surface and near-surface regions.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unica.itmdpi.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. unica.it

For this compound, XPS is exceptionally useful for analyzing thin films or self-assembled monolayers formed on substrates like silicon wafers, glass, or metals. After surface treatment with this compound, XPS can:

Confirm the presence of silicon, carbon, and chlorine on the surface.

Determine the chemical bonding states of silicon (e.g., Si-C, Si-O, Si-Cl) by analyzing the chemical shifts in the Si 2p core-level spectrum. nih.govresearchgate.net

Quantify the surface coverage and thickness of the silane (B1218182) layer. unica.it

Table 4: Typical Binding Energies for Elements in this compound-Treated Surfaces

| Element | XPS Peak | Typical Binding Energy (eV) | Inferred Chemical State |

| Silicon | Si 2p | ~100-101 eV | Si-C (in the silane backbone) |

| Silicon | Si 2p | ~102-103 eV | Si-O (from hydrolysis/condensation on the surface) |

| Carbon | C 1s | ~284.8 eV | C-C, C-H (adventitious carbon and allyl groups) |

| Carbon | C 1s | ~286.5 eV | C-Si |

| Chlorine | Cl 2p | ~200 eV | Si-Cl (unreacted chlorosilane groups) |

Atom Probe Tomography (APT) is a materials analysis technique that provides 3D atomic-scale chemical composition and imaging. mdpi.comresearchgate.net It is one of the few methods that offers extensive 3D compositional mapping with sub-nanometer spatial resolution. mdpi.comist.ac.at The technique works by applying a high electric field to a needle-shaped specimen, causing atoms to be evaporated from the surface one by one. A position-sensitive detector records the ion impact positions and their time-of-flight, which allows for the reconstruction of a 3D map of the atoms in the original sample. ist.ac.at

While APT is not typically used on liquid precursors like this compound, it is a powerful tool for analyzing the solid-state materials created from it. For example, if this compound were used as a silicon source in the fabrication of semiconductor nanowires or as a precursor for creating silicon-based composite materials, APT could be used to:

Map the 3D distribution of Si, C, and any dopant atoms with atomic resolution. researchgate.net

Analyze the composition and abruptness of interfaces between a this compound-derived layer and a substrate.

Detect atomic-scale clustering or segregation of elements within the material. ist.ac.at

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions. wikipedia.orgsemitracks.com The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. wikipedia.org SIMS is the most sensitive surface analysis technique, with detection limits in the parts-per-million to parts-per-billion range. wikipedia.orgslideshare.net

SIMS can be operated in two modes:

Static SIMS (SSIMS): Uses a very low primary ion dose to analyze the outermost molecular layer of a surface without causing significant damage. This mode is ideal for characterizing the molecular structure of a this compound monolayer on a substrate. rockymountainlabs.com

Dynamic SIMS (DSIMS): Uses a higher primary ion dose to etch or sputter into the sample, providing elemental composition as a function of depth. rockymountainlabs.comwiley.com This is useful for depth profiling of thin films created from this compound to understand layer thickness and interfacial chemistry. semitracks.com

Applications for this compound-derived materials include mapping the lateral distribution of silicon on a surface and determining the depth profile of silicon that has diffused into a substrate. semitracks.com

Desorption Electrospray Ionization (DESI) Mass Spectrometry Imaging

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that, when coupled with mass spectrometry (MS), allows for the chemical analysis of samples in their native state under atmospheric conditions. wikipedia.org This method involves directing a pneumatically assisted electrospray of charged solvent droplets onto the surface of a sample. wikipedia.orgrsc.org The impact of these droplets dissolves and desorbs analytes from the surface, which are then propelled as secondary ions into the mass spectrometer for analysis. wikipedia.org A key advantage of DESI is that it requires minimal to no sample preparation, making it a powerful tool for in-situ analysis. wikipedia.orgmetwarebio.com

The versatility of DESI-MSI allows for the analysis of a wide range of organic molecules and polymers on various surfaces. wikipedia.org For this compound, this could be particularly useful in monitoring its surface reactions, such as hydrolysis and subsequent polymerization to form poly(diallylsiloxane)s. By rastering the DESI probe across a surface where this compound has been applied, it would be theoretically possible to map the spatial distribution of the parent molecule, its hydrolysis intermediates, and oligomeric species. This would provide valuable insights into the reaction kinetics and the homogeneity of the resulting polymer film.

The choice of solvent in the electrospray is crucial and can be tailored to selectively dissolve and ionize the analytes of interest. rsc.orgmetwarebio.com For this compound and its derivatives, a non-aqueous solvent system might be employed to prevent premature hydrolysis during the analysis. Furthermore, reactive DESI, a variation of the technique, could potentially be used to enhance the ionization efficiency or to selectively react with specific functional groups present in the derivatives, aiding in their identification and localization. uci.edu

To illustrate the potential data that could be obtained from a hypothetical DESI-MSI experiment, the following table outlines the expected ions and their spatial distribution on a surface partially reacted with this compound.

Hypothetical DESI-MSI Data for a Partially Hydrolyzed this compound Film

| Analyte | Chemical Formula | Expected m/z [M+H]⁺ | Observed Distribution |

| This compound | C₆H₁₀Cl₂Si | 181.0 | Concentrated in unreacted central region |

| Diallylchlorosilanol | C₆H₁₁ClOSi | 163.0 | Detected at the interface of reacted and unreacted zones |

| Diallylsilanediol | C₆H₁₂O₂Si | 145.1 | Predominantly in the outer, fully reacted areas |

| Poly(diallylsiloxane) Dimer | C₁₂H₂₂O₃Si₂ | 283.1 | Scattered across the reacted areas |

| Poly(diallylsiloxane) Trimer | C₁₈H₃₂O₅Si₃ | 421.2 | Localized in discrete spots within the reacted region |

This hypothetical data demonstrates how DESI-MSI could provide a detailed chemical map of the surface, distinguishing between the unreacted precursor, intermediate hydrolysis products, and the resulting oligomers. Such information would be invaluable for understanding the material properties and for quality control in applications where this compound is used as a surface modification agent or a monomer. The spatial resolution of DESI-MSI, typically in the range of 50-200 µm, would be sufficient to study macroscopic features of the reaction front. metwarebio.com

Computational Chemistry Studies of Diallyldichlorosilane

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric properties.

The electronic structure of diallyldichlorosilane can be determined using various quantum mechanical methods. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous approach to approximating the electronic structure. For this compound, ab initio calculations can precisely determine properties like molecular orbital energies, electron distribution, and bond characteristics. These methods are foundational for providing the energy of the process of separating the molecule into its constituent bare nuclei and electrons.

Density Functional Theory (DFT): DFT is a popular method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations can effectively model the electronic environment of this compound, including the influence of the electron-donating allyl groups and the electronegative chlorine atoms on the central silicon atom.

Hartree-Fock (HF) Theory: As a primary ab initio method, HF theory approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a qualitative understanding of the molecular orbitals and serves as a starting point for more advanced calculations.

The table below summarizes the focus of these computational methods in the context of this compound.

| Method | Primary Focus | Typical Application for this compound |

| Ab Initio (HF, MP, CC) | Rigorous, first-principles calculation of the molecular wavefunction and energy. | Benchmarking geometric parameters, calculating accurate ionization potentials. |

| Density Functional Theory (DFT) | Calculation of electronic properties based on the molecule's electron density, balancing accuracy and cost. | Determining molecular orbital energies, charge distribution, and reactivity indices. |

| Hartree-Fock (HF) | Mean-field approximation of electron interactions, providing a qualitative view of molecular orbitals. | Initial geometry optimization, generating a baseline electronic structure. |